Cas no 105219-71-4 (6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanamide,4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-)

6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanamide,4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- structure
105219-71-4 structure
Product Name:6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanamide,4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-
Numero CAS:105219-71-4
MF:C20H20ClN5O2S
MW:429.923101425171
CID:212317
PubChem ID:3064657
Update Time:2025-04-19

6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanamide,4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanamide,4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-
    • 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4- (2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-
    • 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanamide,4-(2-chlorophenyl)-N-(2-hyd...
    • AC1MI89J
    • 3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-N-(2-hydroxyethyl)propanamide
    • 3-[7-(2-Chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-N-(2-hydroxyethyl)propanamide
    • DTXSID10147016
    • 105219-71-4
    • 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-
    • Inchi: 1S/C20H20ClN5O2S/c1-12-24-25-17-11-23-19(14-4-2-3-5-16(14)21)15-10-13(29-20(15)26(12)17)6-7-18(28)22-8-9-27/h2-5,10,27H,6-9,11H2,1H3,(H,22,28)
    • Chiave InChI: XCIBCWSIJVNUEI-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC=CC=1C1C2C=C(CCC(NCCO)=O)SC=2N2C(C)=NN=C2CN=1

Proprietà calcolate

  • Massa esatta: 429.1029
  • Massa monoisotopica: 429.102623
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 624
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: niente
  • Superficie polare topologica: 121

Proprietà sperimentali

  • Densità: 1.49
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.729
  • PSA: 92.4
  • LogP: 2.95860
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd